
N-Desmethyl Azelastine-d4: A Technical Guide
for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B12408178 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
N-Desmethyl Azelastine-d4 is the deuterium-labeled analog of N-desmethylazelastine, the

principal active metabolite of the second-generation antihistamine, Azelastine.[1] Due to its

isotopic purity and chemical similarity to the endogenous analyte, N-Desmethyl Azelastine-d4

serves as an ideal internal standard for quantitative bioanalytical studies. Its use in liquid

chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and

accurate measurement of Azelastine and its primary metabolite in various biological matrices,

which is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies.[2][3] This

technical guide provides a comprehensive overview of N-Desmethyl Azelastine-d4, including its

chemical properties, metabolic pathway, and detailed experimental protocols for its application

in bioanalysis.

Chemical and Physical Properties
N-Desmethyl Azelastine-d4 is a stable, isotopically labeled compound that is structurally

identical to N-desmethylazelastine, with the exception of four deuterium atoms replacing

hydrogen atoms on the phthalazinone ring system.[4] This substitution results in a higher

molecular weight, allowing for its differentiation from the unlabeled analyte in mass

spectrometric analysis without significantly altering its chemical and physical properties.
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Table 1: Chemical and Physical Properties of N-Desmethyl Azelastine-d4 and N-Desmethyl

Azelastine

Property N-Desmethyl Azelastine-d4 N-Desmethyl Azelastine

Synonyms

Demethylazelastine-d4, 4-[(4-

Chlorophenyl)methyl]-2-

(hexahydro-1H-azepin-4-

yl)-1(2H)-phthalazinone-d4

DAZ, Desmethylazelastine, 4-

[(4-Chlorophenyl)methyl]-2-

(hexahydro-1H-azepin-4-

yl)-1(2H)-phthalazinone

Molecular Formula C₂₁H₁₈D₄ClN₃O C₂₁H₂₂ClN₃O

Molecular Weight 371.90 g/mol 367.88 g/mol

Appearance Pale Yellow Solid Pale Yellow Solid

Solubility Soluble in DMSO Soluble in DMSO

Storage Temperature Refrigerator -20°C

Metabolism of Azelastine to N-Desmethyl Azelastine
Azelastine is extensively metabolized in the liver, primarily through oxidative N-demethylation to

form its main active metabolite, N-desmethylazelastine.[1] This metabolic conversion is

catalyzed by the cytochrome P450 enzyme system, with CYP3A4 and CYP2D6 being the

major contributing isoforms, and CYP1A2 playing a minor role.[5] N-desmethylazelastine also

exhibits potent H1-receptor antagonist activity and has a longer terminal half-life than its parent

compound.[1]
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Metabolic pathway of Azelastine to N-Desmethyl Azelastine.

Pharmacokinetics of N-Desmethyl Azelastine
N-desmethylazelastine exhibits distinct pharmacokinetic properties compared to its parent

drug, Azelastine. Notably, it has a longer terminal half-life, approximately 57 hours, compared

to 25 hours for Azelastine, following a single intranasal dose of 0.15% Astepro.[6] The plasma

protein binding of N-desmethylazelastine is also higher, at approximately 97%, compared to

88% for Azelastine.[7]

Table 2: Pharmacokinetic Parameters of Azelastine and N-Desmethyl Azelastine
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Parameter Azelastine N-Desmethyl Azelastine

Mean Peak Plasma

Concentration (Cmax)
409 pg/mL

Not specified in provided

results

Mean Extent of Systemic

Exposure (AUC₀-inf)
9312 pg.hr/mL

Not specified in provided

results

Median Time to Peak Plasma

Concentration (Tmax)
4 hours

Not specified in provided

results

Mean Terminal Half-life (t₁/₂) ~25 hours ~57 hours

Plasma Protein Binding ~88% ~97%

Data is based on a single intranasal administration of 0.15% Astepro.[6][7]

Experimental Protocols
N-Desmethyl Azelastine-d4 is primarily utilized as an internal standard in LC-MS/MS methods

for the quantification of Azelastine and N-desmethylazelastine in biological samples, most

commonly human plasma. The following is a representative experimental protocol synthesized

from published methodologies.[2][3]

Sample Preparation: Liquid-Liquid Extraction
To a 1.0 mL aliquot of human plasma in a polypropylene tube, add 100 µL of the internal

standard working solution (N-Desmethyl Azelastine-d4 in a suitable solvent).

Add 5.0 mL of an extraction solvent mixture, such as n-hexane:2-propanol (97:3, v/v).[3]

Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.

Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous

layers.

Carefully transfer the clear upper organic layer to a clean tube.

Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
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Reconstitute the dried residue in 150 µL of the mobile phase, for example, acetonitrile:(5

mM)-ammonium acetate (1:1, v/v), and vortex for 5 seconds.[3]

Transfer 100 µL of the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
Table 3: Representative LC-MS/MS Parameters

Parameter Value

LC System Agilent 1200 Series or equivalent

Mass Spectrometer API 5000 or equivalent

Analytical Column
YMC Pack Pro C8 (2.0 x 50 mm, 3 µm) or

equivalent

Mobile Phase
Acetonitrile : 5 mM Ammonium Acetate (70:30,

v/v), pH 6.4

Flow Rate 0.25 mL/min

Injection Volume 7.0 µL

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions

Azelastine: m/z 382.2 → 112.2N-Desmethyl

Azelastine: m/z 368.2 → 112.2N-Desmethyl

Azelastine-d4 (IS): m/z 372.2 → 112.2

(projected)

Probe Temperature 400°C

Note: The MRM transition for N-Desmethyl Azelastine-d4 is projected based on the addition of

4 Da to the precursor ion mass of N-Desmethyl Azelastine. The product ion would likely be the

same.
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Bioanalytical workflow for the quantification of Azelastine and its metabolite.

Synthesis of N-Desmethyl Azelastine-d4
A detailed, publicly available synthesis protocol for N-Desmethyl Azelastine-d4 is not readily

found in the scientific literature. However, based on its chemical structure, it is synthesized as

the deuterium-labeled analog of N-desmethylazelastine. The IUPAC name, 2-(azepan-4-yl)-4-

(4-chlorobenzyl)phthalazin-1(2H)-one-5, 6, 7, 8-d4, hydrochloride (1:1), indicates that the four

deuterium atoms are located on the phthalazinone aromatic ring.[4] The synthesis of the

unlabeled N-desmethylazelastine involves a multi-step process.[8] The introduction of

deuterium atoms onto the aromatic ring is likely achieved through a hydrogen-deuterium

exchange reaction on a suitable precursor molecule under acidic conditions using a deuterium

source such as deuterated sulfuric acid (D₂SO₄) in deuterated water (D₂O).

Conclusion
N-Desmethyl Azelastine-d4 is an indispensable tool for researchers and scientists in the field of

drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS

assays ensures the reliability and accuracy of pharmacokinetic and bioequivalence data for

Azelastine and its active metabolite. This technical guide provides a foundational

understanding of its properties, metabolism, and application, enabling its effective use in a

research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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